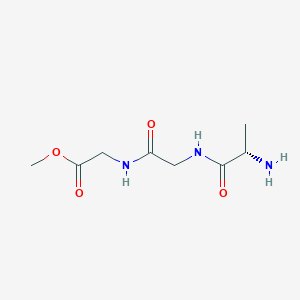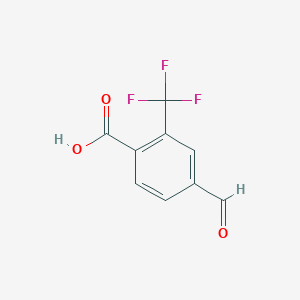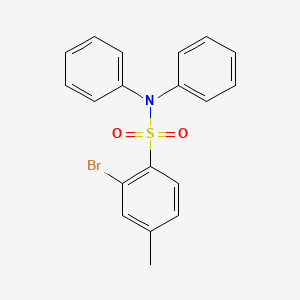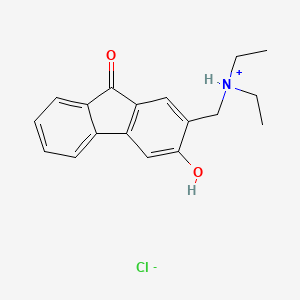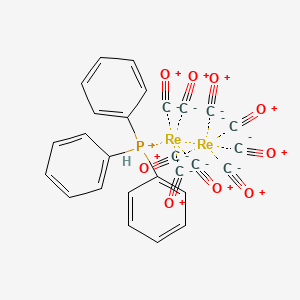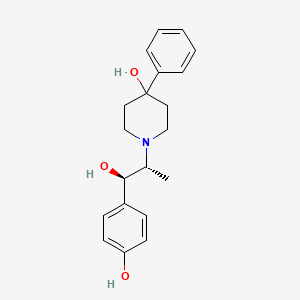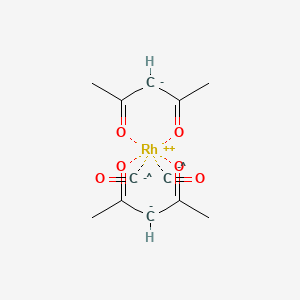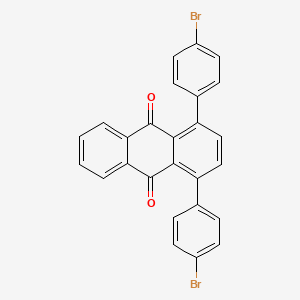
1,4-Bis(4-bromophenyl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-bromophenyl)anthracene-9,10-dione is an organic compound belonging to the anthracene-based derivatives. It is characterized by the presence of bromine atoms attached to the phenyl groups at the 1 and 4 positions of the anthracene-9,10-dione core. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
The synthesis of 1,4-Bis(4-bromophenyl)anthracene-9,10-dione typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The process involves the reaction of anthracene derivatives with bromophenyl compounds in the presence of palladium catalysts and base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
1,4-Bis(4-bromophenyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include palladium catalysts, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,4-Bis(4-bromophenyl)anthracene-9,10-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of fluorescent probes and sensors.
Industry: The compound is used in the production of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism by which 1,4-Bis(4-bromophenyl)anthracene-9,10-dione exerts its effects involves its interaction with molecular targets and pathways. The compound’s photophysical properties allow it to interact with light, making it useful in applications such as fluorescence imaging and photodynamic therapy. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,4-Bis(4-bromophenyl)anthracene-9,10-dione can be compared with other anthracene-based derivatives, such as:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene
These compounds share similar core structures but differ in their substituents, leading to variations in their properties and applications. The uniqueness of this compound lies in its bromine-substituted phenyl groups, which impart distinct photophysical and electrochemical properties .
Propriétés
Numéro CAS |
921598-96-1 |
|---|---|
Formule moléculaire |
C26H14Br2O2 |
Poids moléculaire |
518.2 g/mol |
Nom IUPAC |
1,4-bis(4-bromophenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C26H14Br2O2/c27-17-9-5-15(6-10-17)19-13-14-20(16-7-11-18(28)12-8-16)24-23(19)25(29)21-3-1-2-4-22(21)26(24)30/h1-14H |
Clé InChI |
TZOXPVHKYWWJKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


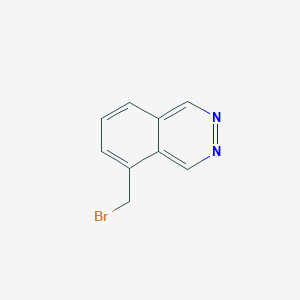
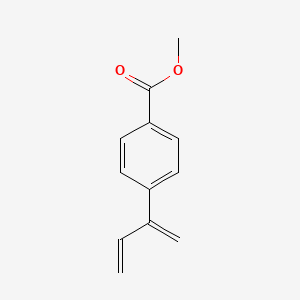
![(2'R,3S)-2'-(3-iodo-2H-indazol-6-yl)-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B15250073.png)
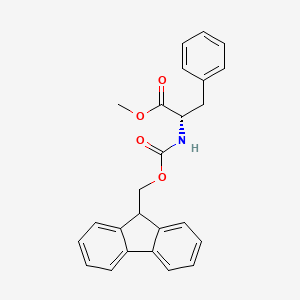
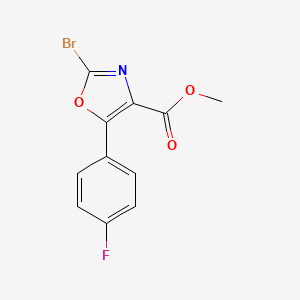
![2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine](/img/structure/B15250087.png)
